tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUTZEGDLXIRSG-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the hydroxyimino and pyridinyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield nitroso or nitro compounds, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Carbamates
a) tert-Butyl (4-((Hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (Catalog ID: 229)
- Structural Differences: Contains a methoxy group at the pyridine C5 position and a hydroxyiminomethyl substituent at C4, compared to the target compound’s (4E)-4-(hydroxyimino)butyl chain.
- The shorter hydroxyiminomethyl chain may reduce conformational flexibility compared to the butyl chain in the target compound .
b) tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Catalog ID: 228)
- Structural Differences: Lacks the hydroxyimino group entirely, instead featuring hydroxyl and methoxy substituents on the pyridine ring.
- Synthetic Relevance: Demonstrates the versatility of pyridine carbamates as intermediates.
Non-Pyridine Carbamates
a) tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
- Structural Differences : Replaces the pyridine ring with a piperidine scaffold and introduces an acetylated amine.
- Synthetic Utility : Synthesized via acylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride, followed by HCl/MeOH deprotection . This highlights the adaptability of carbamate protection in heterocyclic chemistry, though the piperidine ring’s basicity contrasts with pyridine’s electron-deficient nature.
b) tert-Butyl(2-Amino-4-bromophenyl)carbamate
- Structural Differences: A phenyl-based carbamate with bromo and amino substituents.
- Functional Contrast: The electron-rich phenyl ring and bromo group enable electrophilic aromatic substitution, unlike the pyridine ring’s preference for metal-catalyzed cross-couplings (e.g., Sonogashira or Suzuki reactions) .
NMR and LCMS Data
Biological Activity
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.33 g/mol
- CAS Number : 952182-11-5
- Synonyms : tert-butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological functions. Preliminary studies suggest that it may function as an inhibitor of certain enzymes linked to neurodegenerative processes.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to:
- Inhibit β-secretase : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The compound demonstrated an IC50 value of 15.4 nM, indicating strong inhibition potential .
- Inhibit Acetylcholinesterase : With a Ki value of 0.17 μM, it has the potential to enhance cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Antioxidant Activity
The compound also displays antioxidant properties, which are vital for combating oxidative stress in neuronal cells. In vitro studies have shown that it can reduce levels of malondialdehyde (MDA), a marker for oxidative damage .
Case Studies and Experimental Results
- In Vitro Studies : In cell cultures treated with amyloid beta (Aβ) peptides, the compound improved cell viability significantly compared to untreated controls, suggesting protective effects against Aβ-induced toxicity .
- In Vivo Studies : In animal models, while the compound showed some neuroprotective effects, it was noted that its bioavailability in the brain was a limiting factor for achieving significant therapeutic outcomes .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | IC50/Ki Value |
|---|---|---|
| β-secretase Inhibition | Prevents amyloid plaque formation | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | Ki = 0.17 μM |
| Antioxidant Activity | Reduces oxidative stress markers | MDA levels decreased |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate, and how are intermediates purified?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of amines, followed by coupling reactions. For example, Boc-protected intermediates are synthesized under inert atmospheres (N₂) using solvents like DCM or THF. Reaction temperatures are critical: low temperatures (-78°C) prevent side reactions during Boc activation .
- Purification : Column chromatography (silica gel, eluents like EtOAc/hexane) is standard for isolating intermediates. Post-reaction workup includes acid-base extraction (e.g., adjusting pH to 5 with 1 M HCl and re-extracting with organic solvents) .
Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
- Analytical Techniques :
- ¹H NMR : Look for diagnostic peaks: tert-butyl groups at ~1.36 ppm (singlet, 9H), pyridinyl protons at 7.5–8.5 ppm, and hydroxyimino (N–OH) signals around 8–10 ppm .
- Mass Spectrometry (ESI+) : Confirm molecular weight with adducts like [M+H]⁺ or [M+Na]⁺. For example, a related carbamate derivative showed m/z 469 [M+H]⁺ .
Q. What stability considerations are critical for storing and handling this compound?
- Storage : Store in airtight containers under inert gas (argon), at 2–8°C, and protect from light to prevent decomposition of the hydroxyimino group .
- Handling : Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen, which can hydrolyze the carbamate or oxidize the imine .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of pyridinyl intermediates with hydroxyimino groups?
- Key Variables :
- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) and CuI enhance cross-coupling efficiency in Sonogashira-type reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMAc) improve solubility of aromatic intermediates .
- Temperature : Stepwise warming (e.g., from -78°C to room temperature) minimizes undesired byproducts .
- Case Study : A patent application achieved 80% yield by using Pd catalysis and THF solvent under N₂ .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation :
- Combine ¹H/¹³C NMR with HSQC/HMBC to assign ambiguous proton environments (e.g., distinguishing pyridinyl vs. hydroxyimino protons) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula when isotopic patterns overlap .
- Example : A related carbamate showed conflicting NOE data; X-ray crystallography confirmed the (4E) configuration .
Q. How does the hydroxyimino group influence biological activity, and what assays validate its mechanism?
- Mechanistic Insight : The hydroxyimino group acts as a hydrogen-bond donor, enhancing binding to enzymes like kinases or proteases.
- Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for serine hydrolases) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .
- Data Interpretation : Compare activity with analogs lacking the hydroxyimino group to isolate its contribution .
Data Contradiction Analysis
Q. How to address discrepancies in reaction outcomes between lab-scale and scaled-up syntheses?
- Root Causes :
- Mixing Efficiency : Poor heat dissipation in large batches may alter reaction kinetics. Use jacketed reactors for temperature control .
- Reagent Purity : Trace moisture in solvents during scale-up can hydrolyze Boc groups. Employ molecular sieves or freshly distilled solvents .
- Mitigation : Design DoE (Design of Experiments) protocols to test variables like stirring rate and solvent volume .
Comparative Table: Analytical Techniques for Structural Confirmation
| Technique | Key Data | Utility | Reference |
|---|---|---|---|
| ¹H NMR | tert-butyl (1.36 ppm, s), pyridinyl protons (7.5–8.5 ppm) | Confirms substitution pattern | |
| ESI-MS | [M+H]⁺ adducts (e.g., m/z 469) | Verifies molecular weight | |
| X-ray Crystallography | Bond angles/lengths of hydroxyimino group | Resolves stereochemical ambiguities | |
| IR Spectroscopy | N–O stretch (~1600 cm⁻¹) | Identifies hydroxyimino functional group |
Key Takeaways for Researchers
- Synthetic Focus : Prioritize inert conditions and catalytic systems for high-yield coupling .
- Analytical Rigor : Cross-validate NMR and MS data with crystallography to resolve structural uncertainties .
- Biological Relevance : Target assays that exploit the hydroxyimino group’s hydrogen-bonding capability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
